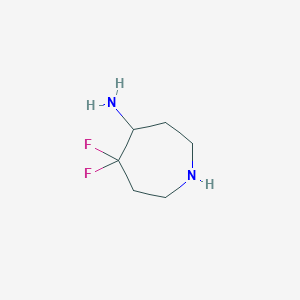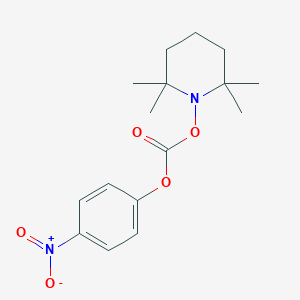
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate is a chemical compound with the empirical formula C16H22N2O5 and a molecular weight of 322.36 g/mol . This compound is known for its application as a reagent in organic synthesis, particularly in the protection of amines. It is used to introduce the 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group, which is useful for protecting primary, secondary, and heterocyclic amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate involves the reaction of amines with an acyl transfer reagent. The compound can be synthesized by the reduction of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (Tempo) with sodium ascorbate, followed by the O-acylation of the resulting hydroxylamine with p-nitrophenyl chloroformate . The reaction conditions are typically mild, and the process can be performed under reductive conditions with in situ generated Cu(I) species or by thermolysis at 135°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate primarily undergoes substitution reactions. It is used to introduce the Tempoc protecting group to amines, which can then be deprotected under mild reductive conditions or by thermolysis .
Common Reagents and Conditions
Reagents: Sodium ascorbate, p-nitrophenyl chloroformate, Cu(I) species.
Conditions: Mild reductive conditions, thermolysis at 135°C.
Major Products Formed
The major product formed from the reaction of this compound with amines is the Tempoc-protected amine. This protecting group can be removed to regenerate the free amine .
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent for the protection of amines in organic synthesis.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate involves the transfer of the Tempoc protecting group to amines. This process occurs through an acyl transfer reaction, where the nitrophenyl carbonate group is replaced by the amine, forming a stable carbamate linkage . The protecting group can be removed under specific conditions, allowing for the regeneration of the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Butyloxycarbonyl (Boc): Another protecting group for amines, commonly used in organic synthesis.
Benzyloxycarbonyl (Cbz): A protecting group for amines that is complementary to Tempoc.
Uniqueness
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate is unique due to its ability to introduce the Tempoc protecting group, which has a reactivity profile that complements Boc and Cbz protecting groups. This makes it particularly useful for protecting primary, secondary, and heterocyclic amines under mild conditions .
Eigenschaften
Molekularformel |
C16H22N2O5 |
|---|---|
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
(4-nitrophenyl) (2,2,6,6-tetramethylpiperidin-1-yl) carbonate |
InChI |
InChI=1S/C16H22N2O5/c1-15(2)10-5-11-16(3,4)18(15)23-14(19)22-13-8-6-12(7-9-13)17(20)21/h6-9H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
BLPUJYUQJJCBHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



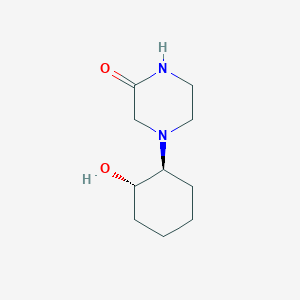

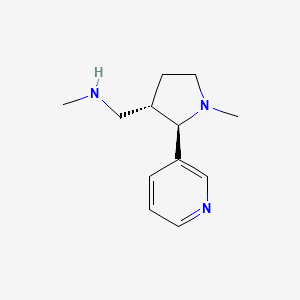
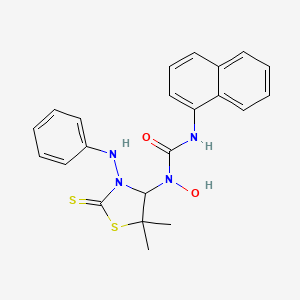
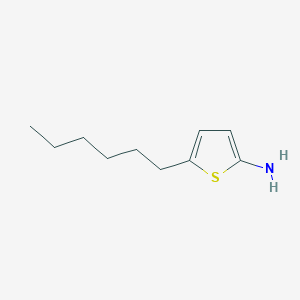
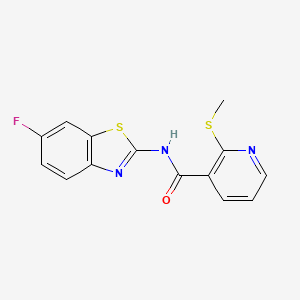
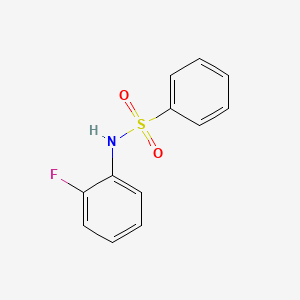
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
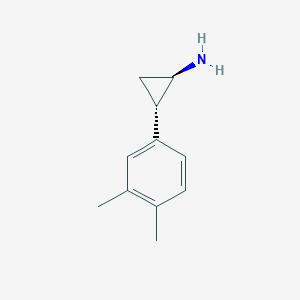
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
